molecular formula C16H17FN2O2 B2372770 N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953177-29-2

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2372770
CAS No.: 953177-29-2
M. Wt: 288.322
InChI Key: SNHKILRRAJSSNP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

Future Directions

Isoxazoles, including N-cyclopentyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades , and it is expected that this research will continue to expand in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-12-7-5-11(6-8-12)15-9-14(19-21-15)10-16(20)18-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKILRRAJSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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